molecular formula C6H5ClN4S B8677871 2-(chloromethyl)-5-(1H-pyrazol-3-yl)-1,3,4-thiadiazole

2-(chloromethyl)-5-(1H-pyrazol-3-yl)-1,3,4-thiadiazole

Cat. No. B8677871
M. Wt: 200.65 g/mol
InChI Key: PDFCQBJOWKSREA-UHFFFAOYSA-N
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Patent
US08513289B2

Procedure details

N′-(2-chloroacetyl)-1H-pyrazole-5-carbohydrazide (110 mg, 0.54 mmol) and Lawesson's reagent (220 mg, 0.54 mmol) were suspended in THF 5.5 mL and then heated to reflux for 3 hr. The reaction mixture was concentrated and chromatographed on silica gel eluting with a gradient solvent mixture of AcOEt and hexanes to give the title compound as white solid (60.5 mg).
Name
N′-(2-chloroacetyl)-1H-pyrazole-5-carbohydrazide
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH:5][NH:6][C:7]([C:9]1[NH:13][N:12]=[CH:11][CH:10]=1)=O)=O.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:23])=CC=1>C1COCC1>[Cl:1][CH2:2][C:3]1[S:23][C:7]([C:9]2[NH:13][N:12]=[CH:11][CH:10]=2)=[N:6][N:5]=1

Inputs

Step One
Name
N′-(2-chloroacetyl)-1H-pyrazole-5-carbohydrazide
Quantity
110 mg
Type
reactant
Smiles
ClCC(=O)NNC(=O)C1=CC=NN1
Step Two
Name
Quantity
220 mg
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Three
Name
Quantity
5.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with a gradient solvent mixture of AcOEt and hexanes

Outcomes

Product
Name
Type
product
Smiles
ClCC=1SC(=NN1)C1=CC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 60.5 mg
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.